molecular formula C19H16N6O2S B13360945 3-{6-[(4-Methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}-2-methylimidazo[1,2-a]pyridine

3-{6-[(4-Methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}-2-methylimidazo[1,2-a]pyridine

Cat. No.: B13360945
M. Wt: 392.4 g/mol
InChI Key: NMVGYRLOQVGHHA-UHFFFAOYSA-N
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Description

3-{6-[(4-Methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}-2-methylimidazo[1,2-a]pyridine is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology This compound is characterized by its unique structure, which includes a triazolo-thiadiazole core fused with an imidazo-pyridine ring system

Preparation Methods

The synthesis of 3-{6-[(4-Methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}-2-methylimidazo[1,2-a]pyridine typically involves multiple steps, starting with the preparation of the triazolo-thiadiazole core. One common method involves the cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters under acidic conditions . The resulting intermediate is then reacted with 4-methoxyphenoxy methyl chloride to introduce the methoxyphenoxy group. Finally, the imidazo-pyridine ring is constructed through a series of condensation reactions involving appropriate precursors .

Chemical Reactions Analysis

3-{6-[(4-Methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}-2-methylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Scientific Research Applications

3-{6-[(4-Methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}-2-methylimidazo[1,2-a]pyridine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-{6-[(4-Methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}-2-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, such as urease, by binding to their active sites and preventing substrate binding . This inhibition disrupts the metabolic processes of pathogenic microorganisms, leading to their death. Additionally, the compound’s unique structure allows it to interact with various cellular receptors, modulating their activity and exerting therapeutic effects .

Comparison with Similar Compounds

3-{6-[(4-Methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}-2-methylimidazo[1,2-a]pyridine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various fields.

Properties

Molecular Formula

C19H16N6O2S

Molecular Weight

392.4 g/mol

IUPAC Name

6-[(4-methoxyphenoxy)methyl]-3-(2-methylimidazo[1,2-a]pyridin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C19H16N6O2S/c1-12-17(24-10-4-3-5-15(24)20-12)18-21-22-19-25(18)23-16(28-19)11-27-14-8-6-13(26-2)7-9-14/h3-10H,11H2,1-2H3

InChI Key

NMVGYRLOQVGHHA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)C3=NN=C4N3N=C(S4)COC5=CC=C(C=C5)OC

Origin of Product

United States

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